(2S)-4-aminobutan-2-ol

Chiral Chromatography Stereochemical Purity Drug Intermediate Synthesis

(2S)-4-aminobutan-2-ol (CAS 1255240-50-6) is the (S)-enantiomer of the chiral amino alcohol 4-aminobutan-2-ol, a small-molecule building block with the molecular formula C4H11NO and a molecular weight of 89.14 g/mol. The compound features a primary amine and a secondary alcohol, with the stereocenter at the C-2 position conferring distinct three-dimensional geometry critical for stereospecific synthesis.

Molecular Formula C4H11NO
Molecular Weight 89.138
CAS No. 1255240-50-6
Cat. No. B2405551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-aminobutan-2-ol
CAS1255240-50-6
Molecular FormulaC4H11NO
Molecular Weight89.138
Structural Identifiers
SMILESCC(CCN)O
InChIInChI=1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3/t4-/m0/s1
InChIKeyNAXUFNXWXFZVSI-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-4-Aminobutan-2-ol (CAS 1255240-50-6): Sourcing the Enantiopure Chiral Amino Alcohol


(2S)-4-aminobutan-2-ol (CAS 1255240-50-6) is the (S)-enantiomer of the chiral amino alcohol 4-aminobutan-2-ol, a small-molecule building block with the molecular formula C4H11NO and a molecular weight of 89.14 g/mol [1]. The compound features a primary amine and a secondary alcohol, with the stereocenter at the C-2 position conferring distinct three-dimensional geometry critical for stereospecific synthesis [2]. Suppliers document this compound as a versatile scaffold for medicinal chemistry and organic synthesis, with a specified minimum purity of 95% .

Why Racemic or (R)-4-Aminobutan-2-ol Cannot Replace the (S)-Enantiomer in Stereospecific Research


Generic substitution of (2S)-4-aminobutan-2-ol with its racemate (CAS 39884-48-5) or the (R)-enantiomer (CAS 114963-62-1) fails because stereochemistry dictates biological and pharmacological outcomes. In chiral drug synthesis, the use of a racemic mixture introduces a 50% impurity of the unwanted enantiomer, which can lead to divergent, and potentially antagonistic, effects at biological targets . The (S)-enantiomer is explicitly required when the target molecule demands a defined (S)-configuration, as demonstrated in the asymmetric synthesis of pharmaceutical agents where the three-dimensional architecture of the chiral building block is directly transferred to the final drug's pharmacophore . The evidence below quantifies the available differentiation parameters.

Quantitative Differentiation Metrics for (2S)-4-Aminobutan-2-ol Procurement


Enantiomeric Identity: Absolute Configuration Confirmed by (+) Optical Rotation

The (2S)-4-aminobutan-2-ol (target compound) is distinguished from its (2R)-enantiomer (CAS 114963-62-1) by its specific optical rotation. Supplier documentation for the (S)-enantiomer lists it as '(2S)-(+)-4-Aminobutan-2-ol' with a positive (+) sign, while the (R)-enantiomer is listed as '(2R)-(-)-4-Aminobutan-2-ol' with a negative (-) sign . This measurable, unambiguous chiral descriptor enables identity verification critical for stereospecific synthesis .

Chiral Chromatography Stereochemical Purity Drug Intermediate Synthesis

Supplier-Documented Minimum Purity: 95% Baseline for the (S)-Enantiomer

The (2S)-4-aminobutan-2-ol (target compound) is offered with a minimum purity of 95%, as specified by multiple independent suppliers including CymitQuimica/Biosynth and Leyan . This purity specification is identical to that of the racemic mixture (CAS 39884-48-5) and the (R)-enantiomer when sourced as a standard catalog item , indicating that the differentiation is driven by stereochemistry rather than a purity advantage.

Purity Specification Quality Assurance Building Block Procurement

Pharmacopoeial and Regulatory Differentiation: Enantiopure vs. Racemic Requirements for Drug Intermediates

U.S. FDA guidance on the development of stereoisomeric drugs mandates the characterization of each enantiomer's pharmacological activity, stating that 'the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers should be characterized' [1]. Consequently, a drug intermediate like (2S)-4-aminobutan-2-ol, which directly transfers its stereocenter to the final active pharmaceutical ingredient (API), must be sourced with defined enantiomeric identity. The racemic compound cannot satisfy this requirement, as it introduces an uncontrolled 50% mixture that would complicate the stereochemical purity assessment of the final API [1].

Regulatory Science FDA Guidance Chiral Drug Development

Literature Synthesis Gap: Absence of Direct Comparative Studies for the Core Scaffold

A systematic search of the primary literature on the core 4-aminobutan-2-ol scaffold reveals a notable gap: no peer-reviewed studies provide direct, quantitative, head-to-head comparisons of the biological activity, selectivity, or pharmacokinetics of the isolated (S)-enantiomer against the (R)-enantiomer or the racemate. Published pharmacological data for this specific scaffold are limited to structurally elaborated derivatives (e.g., 1-aryloxy-4-amino-2-butanols) [1][2]. Therefore, any differentiation claims beyond stereochemical identity and regulatory framework must be explicitly acknowledged as class-level inferences based on general principles of chiral drug action, rather than scaffold-specific proof.

Research Gap Comparative Pharmacology Structure-Activity Relationship

High-Value Application Scenarios for (2S)-4-Aminobutan-2-ol Driven by Enantiomeric Specification


Stereospecific Synthesis of CNS-Active Pharmaceutical Intermediates

In medicinal chemistry programs developing new central nervous system (CNS) drugs, such as beta-blockers or antihypertensive agents derived from 4-aminobutan-2-ol, the (2S)-enantiomer is the required building block for constructing the correct pharmacophoric conformation . The defined (S)-chirality is essential for achieving target receptor binding, and a procurement specification for this enantiomer, supported by supplier (+) optical rotation identity , ensures the synthetic pathway starts with the correct stereochemical configuration.

Chiral Probe in Enzymatic and Receptor Mechanism Studies

Biochemical assays investigating enzyme-substrate stereospecificity or receptor-ligand chiral recognition require enantiopure compounds to generate meaningful data . (2S)-4-aminobutan-2-ol can serve as a defined chiral probe, for instance, in studies of monoamine oxidase or other amine-recognizing enzymes. The use of the racemate would confound interpretation, as any observed activity could be attributable to either enantiomer or their combination. Consequently, procurement of the (S)-enantiomer with a documented minimum purity of 95% is mandatory for these studies.

Asymmetric Catalysis and Methodology Development

Research groups designing novel asymmetric synthetic methods frequently employ simple chiral amino alcohols as model substrates to evaluate catalyst performance. The (2S)-4-aminobutan-2-ol, with its single stereocenter and dual amine/alcohol functionality, provides a well-defined test case for assessing enantioselectivity in reactions such as N-alkylation or O-acylation . Using an enantiopure substrate from a qualified supplier allows for unambiguous determination of product enantiomeric excess by chiral HPLC or NMR shift experiments.

Specialty Chemical and Agrochemical Intermediate Synthesis with Defined Chirality

The (S)-configuration is often a requirement for the biological activity of agrochemicals and specialty chemicals. For example, certain insect pheromone synthesis or fungicide development necessitates a specific enantiomer. (2S)-4-aminobutan-2-ol serves as a versatile, small-molecule chiral pool starting material for these sectors . Its sourcing with a defined CAS number (1255240-50-6) and MDL number (MFCD07367004) [1] guarantees the procurement of the correct enantiomer, avoiding the 50% inactive or antagonistic isomer introduced by the racemate.

Quote Request

Request a Quote for (2S)-4-aminobutan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.